1-Boc-(R)-4,4-difluoropyrrolidine-2-carbonitrile
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Overview
Description
1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Nitrile Introduction: The nitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST)
Cyanation: Sodium cyanide or trimethylsilyl cyanide
Reduction: Lithium aluminum hydride (LiAlH4)
Deprotection: Trifluoroacetic acid (TFA)
Major Products
Substitution: Various substituted pyrrolidine derivatives
Reduction: Amino derivatives
Deprotection: Free amine derivatives
Scientific Research Applications
1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of fluorinated pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mechanism of Action
The mechanism of action of 1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile depends on its specific application. In medicinal chemistry, its effects are often related to its interaction with biological targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-3-aminopyrrolidine
- 1-Boc-3-pyrrolidinol
- 1-Boc-3-pyrrolidinecarboxylic acid
Uniqueness
1-Boc-®-4,4-difluoropyrrolidine-2-carbonitrile is unique due to the presence of both fluorine atoms and a nitrile group, which confer distinct chemical and biological properties. The fluorine atoms can improve the compound’s lipophilicity and metabolic stability, while the nitrile group can enhance its reactivity and binding interactions.
Properties
Molecular Formula |
C10H14F2N2O2 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
tert-butyl (2R)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4,6H2,1-3H3/t7-/m1/s1 |
InChI Key |
NZUSVVISTGILKC-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1C#N)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)(F)F |
Origin of Product |
United States |
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